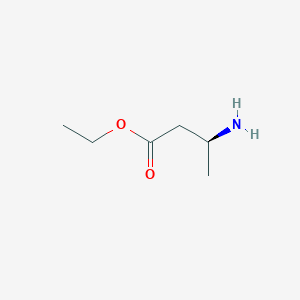

Ethyl (3S)-3-aminobutanoate

Description

Significance of Chiral β-Amino Acid Derivatives in Advanced Chemical Transformations

Chiral β-amino acids and their derivatives, such as esters, are fundamental building blocks in the synthesis of a wide array of biologically active molecules and complex natural products. nih.govscispace.com Their structural motif is a core component of many pharmaceuticals, including β-lactam antibiotics. researchgate.net The specific three-dimensional arrangement, or chirality, of these molecules is often crucial for their biological function, making the synthesis of enantiomerically pure β-amino acid derivatives a key focus in medicinal chemistry and drug discovery. nih.govacs.org These compounds serve as versatile intermediates, enabling the construction of more complex molecules with defined stereochemistry. nih.govnih.gov For instance, they are used in the synthesis of peptides, 1,3-heterocycles, and have been employed as chiral catalysts in enantioselective transformations. nih.gov The development of efficient methods to create these chiral frameworks is a significant area of research in organic chemistry. nih.govresearchgate.net

Research Context and Strategic Importance of Ethyl (3S)-3-aminobutanoate as a Chiral Synthon

This compound serves as a valuable chiral synthon, a term used to describe a building block that introduces a specific chiral center into a target molecule. Its strategic importance lies in its ability to act as a precursor for more complex chiral molecules. It is particularly noted for its use in cyclization reactions, where it can promote the formation of specific isomers with high selectivity. smolecule.com This makes it a valuable tool in asymmetric synthesis, where controlling the stereochemistry of the final product is paramount. smolecule.com The presence of both an amino group and an ester functionality allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of diverse molecular architectures.

Evolution of Research Approaches to β-Amino Esters

Research into the synthesis of β-amino esters has evolved significantly over the years, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and chemical industries. google.comresearchgate.net Early methods often relied on classical resolution of racemic mixtures, which can be inefficient. google.com

Modern approaches focus on asymmetric synthesis, aiming to directly produce the desired stereoisomer in high yield and purity. researchgate.net These methods include:

Catalytic Asymmetric Reactions: This is a major area of development, with various catalytic systems being explored.

Hydrogenation of Enamines: Rhodium and palladium catalysts with chiral ligands have been used for the hydrogenation of enamines to produce chiral β-amino esters. scispace.comresearchgate.net

Conjugate Addition (Aza-Michael Addition): The addition of nitrogen-based nucleophiles to α,β-unsaturated esters is a powerful and atom-economical method. nih.govchinesechemsoc.orgchinesechemsoc.org Copper-catalyzed hydroamination reactions have emerged as a unified strategy for the synthesis of various chiral β-amino acid derivatives. chinesechemsoc.orgchinesechemsoc.org Organocatalysts, such as chiral squaramide cinchona alkaloids and thioureas, have also been successfully employed in asymmetric Mannich and Michael reactions to generate chiral β-amino esters. researchgate.netacs.org

High-Pressure Induced Reactions: The addition of amines to α,β-ethylenic esters under high pressure has been shown to produce enantioselective β-amino esters. acs.org

Biocatalytic Methods: Enzymes are increasingly used for the synthesis of chiral compounds due to their high selectivity.

Enzymatic Resolution: Lipases, such as Candida antarctica lipase (B570770), have been used for the kinetic resolution of racemic β-amino esters through acetylation or hydrolysis. smolecule.comresearchgate.net

Transaminase-Catalyzed Synthesis: Engineered transaminases are used to catalyze the transfer of an amino group to a keto ester, producing chiral β-amino esters. rsc.orggoogle.com

The development of these advanced synthetic strategies has significantly improved the accessibility of chiral β-amino esters like this compound, facilitating their broader application in research and development.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-3-aminobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIOOBJZIASBFF-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of Ethyl 3s 3 Aminobutanoate and Its Stereoisomers

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of ethyl (3S)-3-aminobutanoate, chemoenzymatic and biocatalytic strategies have proven to be particularly effective.

Lipase-Catalyzed Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Lipases are versatile enzymes widely used for the kinetic resolution of racemic mixtures. Candida antarctica lipase (B570770) B (CALB) has been extensively studied for the resolution of racemic ethyl 3-aminobutanoate. tandfonline.comcdnsciencepub.com

Kinetic resolution using CALB can be achieved through various reactions, including N-acylation and interesterification. In one approach, racemic ethyl 3-aminobutanoate is reacted with an acyl donor, such as butyl butanoate. CALB selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted and thus resolved. For instance, the reaction of racemic ethyl 3-aminobutanoate in butyl butanoate catalyzed by CALB can lead to the formation of butyl (R)-3-aminobutanoate and the butanamide of butyl (R)-3-aminobutanoate, leaving behind the (S)-enantiomer of ethyl 3-aminobutanoate. researchgate.net The enantiomeric ratio (E) for such resolutions can be excellent, often exceeding 100. cdnsciencepub.comresearchgate.net

A sequential resolution strategy has also been successfully employed, where both the amino and ester functionalities of the substrate react. researchgate.netacs.org This method, when applied to ethyl 3-aminobutanoate in butyl butanoate, allows for the preparation of the (R)-enantiomer as the butanamide derivative with high enantiomeric excess (ee >99%) at a conversion of 65%. researchgate.net

Dynamic kinetic resolution (DKR) combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. While the direct DKR of ethyl 3-aminobutanoate itself is less commonly detailed, the principles have been applied to similar β-amino esters. For example, the DKR of ethyl 3-amino-3-phenylpropanoate has been achieved by combining an immobilized lipase with a ruthenium complex as the racemization catalyst, resulting in high conversion and enantiomeric excess. researchgate.net These strategies highlight the potential for developing efficient DKR processes for aliphatic β-amino esters like ethyl 3-aminobutanoate.

Table 1: Lipase-Catalyzed Resolution of Ethyl 3-aminobutanoate and Related Compounds

| Enzyme | Substrate | Strategy | Acyl Donor/Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Racemic ethyl 3-aminobutanoate | Sequential Resolution | Butyl butanoate | Preparation of (R)-enantiomer as butanamide (ee >99%) at 65% conversion. | researchgate.net |

| Candida antarctica lipase B (CALB) | N-acylated β-amino esters | Alcoholysis | Butanol | Excellent enantioselectivities (E > 100) were achieved. | cdnsciencepub.com |

| Candida antarctica lipase A (CAL-A) | Racemic tert-butyl 3-aminobutanoate | N-Acylation | Ethyl butanoate | Moderate enantioselectivity (E=60) was observed. | researchgate.net |

| Immobilized Candida antarctica lipase A (CALA) | Racemic ethyl 3-amino-3-phenylpropanoate | Dynamic Kinetic Resolution | - | Combined with a ruthenium complex, resulted in 85% conversion and 89% ee. | researchgate.net |

Transaminase-Mediated Asymmetric Amination

Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.krkoreascience.kr This is achieved by transferring an amino group from an amino donor to a ketone substrate. google.com For the synthesis of this compound, the corresponding β-keto ester, ethyl 3-oxobutanoate, serves as the substrate.

The reaction involves the stereoselective amination of the ketone, driven by an amino donor such as isopropylamine (B41738) or alanine. The equilibrium of the reaction can be shifted towards the product side by using a high concentration of the amino donor or by removing the ketone byproduct. Both (R)- and (S)-selective transaminases have been identified and engineered, allowing for the synthesis of either enantiomer of the target amine. google.comnih.gov

Research has demonstrated the use of transaminases for the conversion of ethyl 3-oxobutanoate to ethyl 3-aminobutanoate. google.comacs.org For instance, a shuttle biocatalysis concept using a transaminase has been presented where the enzyme facilitates the transfer of an amine group between a β-amino ester and an α-diketone, generating a reactive species in situ. acs.orgacs.org In a preparative-scale reaction, racemic ethyl 3-aminobutanoate was used with a diketone and the transaminase ATA117, achieving high conversions. acs.orgacs.org

One-Pot Chemoenzymatic Cascade Reactions for Enhanced Efficiency

For the synthesis of β-amino acids and their derivatives, a coupled enzyme reaction system can be employed. For example, a lipase can be used to hydrolyze a β-ketocarboxylic acid ester to the corresponding keto acid, which is then a substrate for a β-transaminase. nih.gov In one study, the synthesis of (3S)-amino-3-phenylpropionic acid was achieved with a 20% yield using a coupled reaction with Candida rugosa lipase and a β-transaminase from Mesorhizobium sp., using 3-aminobutyric acid as the amino donor. nih.gov

Engineered Biocatalysts and Substrate Specificity Modifications

Protein engineering has become a crucial tool for tailoring the properties of enzymes to meet the demands of industrial-scale synthesis. nih.govresearchgate.net By modifying the amino acid sequence of an enzyme, its activity, stability, and substrate specificity can be significantly enhanced. google.com

In the context of this compound synthesis, extensive engineering of transaminases has been undertaken. Naturally occurring transaminases may exhibit low activity towards non-native substrates like ethyl 3-oxobutanoate. Through directed evolution and rational design, variants with dramatically improved performance have been created. google.com For example, engineered transaminase polypeptides have been developed that show more than 1.1 to over 1000-fold greater enzymatic activity for the conversion of ethyl 3-oxobutanoate to (S)-ethyl 3-aminobutanoate compared to the wild-type enzyme. google.com Specific residue positions have been identified that, when mutated, lead to increased activity on this particular substrate. google.com

Similarly, engineering efforts have focused on expanding the substrate scope of transaminases to accept bulky ketones, which are often poor substrates for wild-type enzymes. researchgate.net This has led to the development of highly active and stereoselective transaminases suitable for the synthesis of a wide range of chiral amines relevant to the pharmaceutical industry. nih.govresearchgate.net

Table 2: Engineered Transaminases for the Synthesis of Ethyl (S)-3-aminobutanoate

| Enzyme Origin/Type | Engineering Strategy | Substrate | Key Improvement | Reference |

|---|---|---|---|---|

| Transaminase | Directed Evolution/Site-directed mutagenesis | Ethyl 3-oxobutanoate | Over 1000-fold increase in enzymatic activity compared to wild-type. | google.com |

| Fodinicurvata sediminis Transaminase (FsTA) | Active site reshaping and consensus sequence strategy | 4-hydroxy-2-butanone (a challenging ketone) | A quadruple mutant showed a 7.95-fold greater catalytic efficiency and enhanced thermostability. | nih.gov |

| Fold class I Transaminase | Extensive protein engineering | Bulky ketones | Resulting enzymes exhibited up to 8,900-fold higher activity than the starting scaffold. | researchgate.net |

Asymmetric Organocatalytic and Metal-Catalyzed Synthesis

Asymmetric catalysis using small organic molecules (organocatalysis) or metal complexes provides a powerful alternative to biocatalysis for the enantioselective synthesis of chiral compounds. researchgate.netmdpi.com

Stereoselective Michael Additions for β-Amino Ester Formation

The Michael addition, or conjugate addition, of a nitrogen nucleophile to an α,β-unsaturated ester is a fundamental C-N bond-forming reaction for the synthesis of β-amino esters. researchgate.netnih.gov The development of catalytic and asymmetric versions of this reaction has been a major area of research.

Both organocatalytic and metal-catalyzed approaches have been successfully applied. Organocatalysts, such as chiral primary amines or β-amino acids, can activate the substrate through the formation of a transient enamine, which then reacts with the Michael acceptor in a stereocontrolled manner. mdpi.commdpi.com For example, β-amino acids have been shown to be efficient organocatalysts in the asymmetric Michael addition of aldehydes to N-substituted maleimides. mdpi.com

Metal catalysis, often employing copper complexes with chiral ligands, offers another robust strategy. chinesechemsoc.org A copper-catalyzed asymmetric reversal hydroamination has been reported for the synthesis of various β-amino acid derivatives from α,β-unsaturated esters, amides, and nitriles. chinesechemsoc.org A key step in the synthesis of a precursor to the antibiotic premafloxacin (B1679077) involved an asymmetric Michael addition to yield isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, demonstrating the industrial applicability of this methodology. nih.govresearchgate.net These methods provide a direct and atom-economical route to enantiomerically enriched β-amino esters. researchgate.netchinesechemsoc.org

Table 3: Asymmetric Michael Addition for the Synthesis of β-Amino Esters | Catalyst Type | Catalyst/Ligand | Nucleophile | Michael Acceptor | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | Copper-catalyzed | Cu/(S,S)-Ph-BPE | Hydroxylamine derivatives | α,β-unsaturated esters, amides, and nitriles | A unified strategy for the direct preparation of chiral β-amino acid derivatives in high regio- and enantioselectivity. | chinesechemsoc.org | | Organocatalytic | β-Amino acids | Isobutyraldehyde | N-benzylmaleimide | Unexpected and interesting structural effects of the β-amino acid catalysts were observed. | mdpi.com | | Chiral Lithium Amide | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | - | Methyl crotonate | Asymmetric synthesis of R-β-Amino Butanoic Acid derivatives. | nih.gov |

Asymmetric Hydrogenation and Reductive Amination Strategies

Asymmetric hydrogenation and reductive amination are powerful, atom-economical methods for producing chiral amines from prochiral precursors. okayama-u.ac.jpnih.gov These strategies are frequently employed in industrial settings due to their efficiency and the generation of minimal waste. okayama-u.ac.jp

Recent advancements have focused on the development of highly active and selective catalysts. For instance, rhodium complexes with chiral ligands like DuanPhos have demonstrated excellent performance in the asymmetric hydrogenation of β-enamine esters, achieving high turnover numbers (TON) and enantiomeric excesses (ee). okayama-u.ac.jp One strategy to circumvent potential catalyst inhibition by amines involves the use of N-acylated β-enamine esters as substrates. okayama-u.ac.jp

Direct asymmetric reductive amination (DARA) offers a more streamlined approach by coupling ketones with amines in a single step. nih.govd-nb.info Iridium catalysts paired with sterically tunable chiral phosphoramidite (B1245037) ligands have proven effective for this transformation, accommodating a range of aromatic and aliphatic ketones. nih.govd-nb.info Computational studies suggest that the success of these catalysts can be attributed to factors such as hydrogen bonding between the ligand and the amine substrate, which facilitates an outer-sphere hydride addition pathway. nih.govd-nb.info A notable application is the gram-scale synthesis of chiral secondary amines with excellent yields and enantioselectivities using as little as 0.02 mol% of the iridium catalyst. d-nb.info

The combination of asymmetric hydrogenation of olefins and direct reductive amination in a one-pot process using a single catalyst and hydrogen gas as the reductant has also been explored. nih.gov A rhodium-Segphos complex, for example, has been successfully used to synthesize chiral amino compounds, demonstrating the potential for significantly improving synthetic efficiency. nih.gov

| Catalyst System | Substrate Type | Key Features | Reported Efficiency |

|---|---|---|---|

| Rh/DuanPhos | N-acylated β-enamine ester | High activity and enantioselectivity, overcomes amine inhibition. okayama-u.ac.jp | TON = 10,000, 99% ee okayama-u.ac.jp |

| Iridium/Chiral Phosphoramidite Ligands | Aromatic and aliphatic ketones | Tunable ligands, low catalyst loading, effective for DARA. nih.govd-nb.info | Up to 96% yield and 95% ee on gram scale d-nb.info |

| Rhodium-Segphos Complex | Prochiral olefins and aldehydes | Combines asymmetric hydrogenation and direct reductive amination in one pot. nih.gov | Demonstrated for facile synthesis of chiral heterocycles nih.gov |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, providing a reliable method for introducing stereocenters. sciencenet.cn This approach involves covalently attaching a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. While potentially less atom-economical than catalytic methods due to the need for stoichiometric amounts of the auxiliary and subsequent removal steps, it can be a rapid and effective strategy for producing chiral compounds on a large scale. sciencenet.cn

A variety of chiral auxiliaries have been developed, with some, like those derived from camphor (B46023) and menthol, showing broad applicability across different substrates. sciencenet.cn Oxazolidinones are another class of widely used auxiliaries. sciencenet.cn For example, (S)-4-benzyl-3-propionyl-oxazolidin-2-one has been employed in reactions to create new stereocenters with high diastereoselectivity. bath.ac.uk The development of efficient recycling protocols for these auxiliaries is crucial for their economic viability in large-scale synthesis. sciencenet.cn

Phase-Transfer Catalysis in Asymmetric Alkylations for β-Amino Acids

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric synthesis of amino acids. rsc.orge-bookshelf.de This methodology facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids) through the use of a phase-transfer catalyst, which is often a chiral quaternary ammonium (B1175870) salt. organic-chemistry.orgresearchgate.net

A significant application of asymmetric PTC is the alkylation of glycine (B1666218) imines to produce α-amino acids. e-bookshelf.deresearchgate.net Chiral quaternary ammonium salts derived from Cinchona alkaloids are commonly used catalysts in these reactions, enabling high levels of enantiomeric excess. researchgate.net More recently, this strategy has been extended to the synthesis of β-amino acids. rsc.org

One approach involves the asymmetric α-functionalization of isoxazolidin-5-ones, which serve as precursors to β-amino acids. rsc.orgacs.org For instance, the use of Maruoka-type N-spiro ammonium catalysts has enabled the asymmetric α-trifluoromethylthiolation of 2-substituted isoxazolidin-5-ones with high enantioselectivity. acs.org Subsequent N-O bond cleavage provides access to α-trifluoromethylthio-β-amino acids. acs.org Similarly, the asymmetric phase-transfer catalyzed addition of isoxazolidin-5-ones to Morita-Baylis-Hillman (MBH) carbonates, using a Maruoka-type catalyst, yields highly functionalized α-allylated β-amino acid derivatives with good enantio- and diastereoselectivities. rsc.org

| Catalyst Type | Substrate | Reaction Type | Product | Key Findings |

|---|---|---|---|---|

| Chiral Quaternary Ammonium Salts (Cinchona-derived) | Glycine Imines | Asymmetric Alkylation | α-Amino Acid Derivatives | High enantiomeric excess achievable. e-bookshelf.deresearchgate.net |

| Maruoka Type N-Spiro Ammonium Catalysts | 2-Substituted Isoxazolidin-5-ones | Asymmetric α-Trifluoromethylthiolation | α-Trifluoromethylthio-β-amino Acids | Moderate to good yields and up to 98:2 enantiomeric ratio. acs.org |

| Maruoka Type Catalyst D2 | Isoxazolidin-5-ones and MBH Carbonates | Asymmetric α-Allylation | α-Allylated Highly Functionalized β-Amino Acid Derivatives | High yielding, enantio- and diastereoselective protocol. rsc.org |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally responsible and economically viable processes. This involves a focus on reducing waste, minimizing energy consumption, and utilizing sustainable materials.

Solvent-Free Reaction Systems

Solvent-free, or neat, reaction conditions are a key aspect of green chemistry, as they eliminate the environmental and safety issues associated with solvent use. cem.comresearchgate.net Microwave irradiation has proven to be a valuable tool for accelerating solvent-free reactions. cem.com

One type of solvent-free system involves adsorbing reactants onto mineral supports like clays (B1170129) or alumina. cem.comresearchgate.net These supports can also act as catalysts. cem.com Another approach is phase-transfer catalysis (PTC) conducted under solvent-free conditions. researchgate.net For example, the Knoevenagel condensation of aromatic aldehydes and ethyl acetoacetate (B1235776) has been successfully catalyzed by porcine pancreatic lipase (PPL) under solvent-free conditions, achieving a high yield of 99.38%. nih.gov This demonstrates the potential of enzymes in solvent-free synthesis.

Reduction of Waste and Energy Consumption Metrics (e.g., E-factor analysis)

A primary goal of green chemistry is to minimize waste and energy usage. The E-factor (Environmental factor), which is the mass ratio of waste to desired product, is a common metric used to assess the environmental impact of a chemical process. A lower E-factor indicates a more environmentally friendly process. Atom economy, which considers the proportion of reactant atoms incorporated into the final product, is another important concept. Catalytic processes, particularly asymmetric hydrogenation, are often favored for their high atom economy and consequently lower E-factors. okayama-u.ac.jp The use of highly efficient catalysts at low loadings, as seen in some iridium-catalyzed reductive aminations, directly contributes to waste reduction. d-nb.info

Sustainable Catalytic Systems (e.g., Immobilized Enzymes, Recyclable Catalysts)

The development of sustainable catalytic systems is crucial for green chemical manufacturing. This includes the use of immobilized enzymes and recyclable catalysts.

Immobilized Enzymes: Enzymes offer high selectivity and operate under mild conditions, making them attractive for green chemistry applications. academie-sciences.fr Immobilization enhances their stability and allows for easy separation and reuse, which is critical for industrial processes. academie-sciences.frfrontiersin.org Various support materials, including porous structures made from renewable sources, have been developed for enzyme immobilization. academie-sciences.fr These materials can offer high enzyme loading capacities and operational stability. academie-sciences.fr For instance, lipases have been immobilized on various carriers, including metal-organic frameworks (MOFs), which can provide a protective and tailored microenvironment for the enzyme. acs.orgnih.govmdpi.com The immobilization of enzymes can be achieved through methods such as surface attachment via noncovalent interactions or covalent linkage. nih.gov

Recyclable Catalysts: The ability to recycle catalysts is a key tenet of sustainable chemistry. Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture. Heterogenization of these catalysts by anchoring them to solid supports is a common strategy to facilitate recovery and reuse. The development of recyclable chiral catalysts for asymmetric synthesis is an active area of research.

Strategic Utility of Ethyl 3s 3 Aminobutanoate in Complex Molecule Synthesis

Role as a Chiral Building Block for β-Amino Acids and Peptidomimetics

The enantiomerically pure structure of ethyl (3S)-3-aminobutanoate makes it an excellent starting material for the synthesis of non-natural β-amino acids and their derivatives. These β-amino acids are of significant interest because their incorporation into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation and unique conformational properties.

β-peptides, which are oligomers of β-amino acids, can adopt stable secondary structures, such as helices and turns, even in short sequences. The synthesis of these pe ethz.chethz.chptides often utilizes β-amino acid building blocks derived from chiral precursors like this compound. These synthetic peptides are crucial for studying protein folding and for the development of novel therapeutic agents. The preparation of peptides containing (S)-3-aminobutyric acid has been achieved through conventional coupling methods as well as via chiral oxazin-6-ones, with the latter approach demonstrating superiority by avoiding side-reactions.

Table 1: Examples of β rsc.org-Peptide Structural Studies

| β-Peptide Sequence | Studied Conformation | Key Findings |

| Oligomers of (S)-3-aminobutanoic acid | Helical structures | Demonstrated surprising stability, with half-lives for H/D exchange of central NH protons lasting up to several days. |

| Mixed α/β-peptides ethz.ch | Various | Showed potential as α-amylase inhibitors, with inhibitory activity dependent on the amino acid sequence. |

The defined stereochemistry of this compound is instrumental in the construction of macrocyclic structures and foldamers. Foldamers are synthetic oligomers that mimic the structure-forming capabilities of natural biopolymers like proteins and nucleic acids. The incorporation of β-amino acids derived from this chiral building block can direct the folding of the polymer chain into predictable and stable three-dimensional architectures. This has significant implications for the design of molecules with specific binding affinities and catalytic activities.

Precursor in the Synthesis of Pharmaceutically Relevant Chiral Intermediates

The utility of this compound extends to the synthesis of key chiral intermediates for active pharmaceutical ingredients (APIs). Its ability to introduce a specific stereocenter is a critical aspect of modern drug development, where the therapeutic activity of a drug is often dependent on its stereochemistry.

A prominent example of the strategic importance of this chiral building block is in the synthesis of (R)-3-aminobutanol, a key intermediate for the HIV integrase inhibitor, Dolutegravir. Dolutegravir is a critica eurekaselect.comderpharmachemica.coml component of antiretroviral therapy. The synthesis of Dolutegr eurekaselect.comavir involves the reaction of (R)-3-aminobutanol with another complex molecule. Several synthetic routes eurekaselect.comto (R)-3-aminobutanol have been developed, some of which can utilize derivatives of (S)-3-aminobutanoic acid. One efficient, eco-friendly route involves a biodegradable enzymatic step. Another process describes derpharmachemica.comderpharmachemica.com a one-step synthesis of optically active (R)-3-aminobutan-1-ol from commercially available (R)-3-aminobutanoic acid using a low-cost reducing agent.

Table 2: Synthetic App vcu.eduvcu.eduroaches to (R)-3-aminobutanol

| Starting Material/Method | Key Reagents/Steps | Reported Yield/Purity |

| Racemic ethyl benzyl (B1604629) aminobutanoate | Lipase (B570770) CAL-B for enzymatic hydrolysis, followed by reduction and deprotection. | Yield: ~47% w/w, Chiral derpharmachemica.comderpharmachemica.com Purity: 88% (after fractional distillation). |

| (R)-3-aminobutanoic a derpharmachemica.comderpharmachemica.comcid | Sodium aluminum hydride reduction. | Isolated yields: 61-67% vcu.eduvcu.edu, Purity: 96-99%, Optical Purity: 100%. |

| 4-Hydroxy 2-butanone (B6335102) vcu.eduvcu.edu | Oxime formation, reduction with Raney 'Ni', and resolution with D-(-)-tartaric acid. | Overall yield of enanti eurekaselect.comomeric mixture: 85-90%, Final pure (R)-isomer yield: 90%, Chiral Purity: 99.89%. |

This compound serves as a valuable starting material for the creation of non-canonical amino acid (ncAA) derivatives. These unnatural amino aci nih.govds can be incorporated into peptides and proteins to introduce novel functionalities, enhance stability, and modulate biological activity. The presence of a β-amin frontiersin.orgo acid can create unique structural features in natural products, leading to significant biological functions. The development of therap nih.goveutics using ncAAs is a growing field, with applications ranging from protein conjugates to cell-based therapies.

Functionalizatnih.govion and Derivatization Studies of the Amino and Ester Moieties

The chemical versatility of this compound stems from the presence of both a primary amino group and an ethyl ester. These functional groups can be selectively modified to generate a diverse array of derivatives.

The amino group can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce different substituents. For instance, derivatization of amino groups is a common strategy to enhance detection in analytical methods like chromatography. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can be reduced to an alcohol. These transformations open up numerous possibilities for creating more complex molecular architectures. For example, derivatization is often employed in the analysis of compounds that lack chromophores or fluorophores to enable more sensitive detection.

N-Protection Strategies and Their Impact on Reactivity and Selectivity

The primary amine of this compound is a key site of reactivity, but its nucleophilic and basic nature can interfere with reactions at other parts of the molecule. Therefore, the selection of an appropriate nitrogen-protecting group is a critical first step in many synthetic routes. The choice of protecting group can significantly influence not only the reactivity of the nitrogen atom itself but also the stereochemical outcome of subsequent reactions.

Commonly employed N-protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The selection of a particular protecting group is dictated by its stability under various reaction conditions and the ease of its removal. For instance, the Boc group is stable to a wide range of non-acidic conditions but is readily cleaved with mild acids. The Cbz group is removed by catalytic hydrogenation, while the Fmoc group is labile to basic conditions. This orthogonality allows for selective deprotection in molecules with multiple protected functional groups.

The nature of the N-protecting group can exert a profound influence on the diastereoselectivity of reactions at adjacent stereocenters. While studies specifically detailing this effect on this compound are not abundant in the readily available literature, the principles can be extrapolated from research on analogous systems. For example, in the synthesis of 3-amino-3-deoxy-β-mannopyranosides, the choice of the nitrogen protecting group was found to be critical in determining the stereochemical outcome of glycosylation reactions. In this specific case, a benzylidene imine protecting group led to high β-selectivity, whereas N-phthalimido and N-acetamido groups resulted in high α-selectivity. nih.gov This demonstrates that the steric and electronic properties of the protecting group can create a chiral environment that biases the approach of incoming reagents, thereby controlling the formation of new stereocenters.

The impact of different N-protecting groups on the reactivity and selectivity of this compound is a crucial consideration for any synthetic chemist. The ability to direct the stereochemical course of a reaction by simply changing the protecting group is a powerful tool in the stereocontrolled synthesis of complex molecules.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Mild acid (e.g., TFA) | Stable to a wide range of non-acidic conditions. |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine) | Cleavage under mild, non-hydrolytic conditions. |

Ester Modification for Prodrug Design and Peptide Synthesis

The ethyl ester of (3S)-3-aminobutanoate is another key functional handle that can be strategically modified to achieve specific therapeutic or synthetic goals. Such modifications are particularly relevant in the fields of prodrug design and peptide synthesis.

In prodrug design, the ethyl ester can be exchanged for other alkyl or aryl groups to modulate the pharmacokinetic properties of a parent drug. scirp.org The primary aim of creating an ester prodrug is often to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. scirp.org Upon absorption, the ester is cleaved by endogenous esterases to release the active carboxylic acid form of the drug. The rate of this cleavage can be tuned by altering the steric and electronic nature of the alcohol moiety of the ester. For instance, bulkier esters are generally more stable to enzymatic hydrolysis. Amino acid ester prodrugs, in particular, can leverage amino acid transporters to facilitate absorption. researchgate.netresearchgate.net The stereochemistry of the amino acid can also influence the stability of the prodrug, with L-amino acid prodrugs sometimes exhibiting different hydrolysis rates than their D-amino acid counterparts. nih.gov

In the context of peptide synthesis, this compound can be incorporated into peptide chains. While the ethyl ester can be used directly, it is often more convenient to modify it for solid-phase peptide synthesis (SPPS). For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated for coupling with the N-terminus of a growing peptide chain on a solid support. Alternatively, the ethyl ester can be transesterified to a different ester that is more compatible with specific SPPS methodologies. For example, peptides with C-terminal esters can be synthesized using trityl side-chain anchoring methods. nih.gov This involves attaching an Fmoc-protected amino acid ester to a trityl chloride resin via a side-chain functional group, followed by standard solid-phase elongation. nih.gov

| Modification Strategy | Application | Rationale |

| Transesterification | Prodrug Design | Modify lipophilicity, solubility, and rate of enzymatic cleavage. |

| Hydrolysis to Carboxylic Acid | Peptide Synthesis | Enable coupling to the N-terminus of a peptide chain. |

| Conversion to other Esters | Peptide Synthesis | Facilitate attachment to solid supports for SPPS. |

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The formation of nitrogen-containing rings is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of natural products and synthetic drugs.

One of the most common cyclization reactions for β-amino esters is the formation of β-lactams (2-azetidinones). β-Lactams are a critical structural motif in a wide range of antibiotic drugs. The synthesis of β-lactams from β-amino acids or their esters can be achieved through various methods, including the use of coupling agents to promote intramolecular amide bond formation. nih.govresearchgate.net The stereochemistry at the C3 position of the butanoate backbone is retained during the cyclization, leading to the formation of a chiral β-lactam.

Another important class of heterocycles that can be synthesized from this compound derivatives are piperidinones. For example, N-acylation of the amine followed by intramolecular cyclization can lead to the formation of a six-membered piperidin-2-one ring. The synthesis of substituted piperidines is of great interest due to their prevalence in alkaloids and pharmaceuticals. nih.gov While direct cyclization of this compound would lead to a 4-methyl-substituted piperidin-2-one, further modifications of the carbon backbone prior to cyclization can provide access to a diverse range of substituted piperidinone scaffolds.

Furthermore, condensation of the amino group with a carbonyl compound, followed by intramolecular cyclization, can lead to the formation of other heterocyclic systems. For instance, the reaction of β-amino esters with β-keto esters can be used to construct substituted pyridinone rings. nih.gov The specific reaction conditions and the nature of the reactants determine the final heterocyclic product.

| Heterocyclic Product | General Synthetic Approach | Significance |

| β-Lactam (2-Azetidinone) | Intramolecular amide bond formation | Core structure of many antibiotic drugs. |

| Piperidin-2-one | Intramolecular amidation of an N-acylated derivative | Common scaffold in alkaloids and pharmaceuticals. |

| Pyridinone | Condensation with a β-dicarbonyl compound followed by cyclization | Important class of nitrogen-containing heterocycles. |

Mechanistic and Computational Investigations of Ethyl 3s 3 Aminobutanoate Transformations

Elucidation of Reaction Mechanisms in Stereoselective Syntheses

The stereoselective synthesis of Ethyl (3S)-3-aminobutanoate, a valuable chiral intermediate in the pharmaceutical industry, is often achieved through methods such as the asymmetric hydrogenation of enamines or the reduction of β-keto esters followed by amination. Mechanistic investigations into these transformations are crucial for optimizing reaction conditions and enhancing enantioselectivity.

One prominent pathway involves the asymmetric hydrogenation of ethyl 3-aminocrotonate. The mechanism of this reaction, often catalyzed by chiral rhodium or ruthenium phosphine (B1218219) complexes, proceeds through a series of intermediates. The initial step involves the coordination of the catalyst to the double bond of the enamine substrate. Subsequent oxidative addition of hydrogen to the metal center, followed by migratory insertion of the olefin into a metal-hydride bond, leads to the formation of a metal-alkyl intermediate. The stereochemistry of the final product is determined at this crucial migratory insertion step, where the chiral ligands on the metal catalyst create a diastereomeric transition state, favoring the formation of the (S)-enantiomer.

Another key method is the stereoselective reduction of ethyl acetoacetate (B1235776) to ethyl (S)-3-hydroxybutanoate, a precursor to this compound. This reduction is frequently accomplished using biocatalysts, such as yeast reductases, or through asymmetric transfer hydrogenation. In biocatalytic reductions, the substrate binds to the active site of the enzyme in a specific orientation, dictated by a combination of steric and electronic interactions. The delivery of a hydride from a cofactor, typically NADPH, to the carbonyl group of the substrate is highly controlled, leading to the formation of the (S)-alcohol with high enantiomeric excess. Subsequent conversion of the hydroxyl group to an amino group, often via a Mitsunobu reaction or reductive amination, while proceeding with inversion of stereochemistry, ultimately yields the desired (S)-amino ester.

Recent studies have also explored cooperative catalysis systems for the synthesis of β-amino esters. These systems can involve the synergistic action of a Lewis acid and a Brønsted acid or an organocatalyst, which activate the reactants and control the stereochemical outcome of the reaction. Mechanistic studies, including kinetic analysis and isotopic labeling experiments, are instrumental in deciphering the intricate steps of these catalytic cycles.

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides a powerful lens through which to examine the transformations of this compound at the molecular level. Quantum chemical calculations and molecular modeling studies offer profound insights into the energetics, geometries, and electronic structures of reactants, intermediates, transition states, and products.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound plays a significant role in its reactivity and interactions with other molecules, particularly enzymes. Conformational analysis, employing methods such as Density Functional Theory (DFT), allows for the identification of stable conformers and the determination of their relative energies.

For this compound, rotation around the C2-C3 and C3-N bonds gives rise to several possible staggered and eclipsed conformations. The relative energies of these conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding between the amino and ester groups, and gauche interactions. Computational studies can map out the potential energy surface, revealing the energy barriers between different conformations and identifying the most populated states under given conditions.

| Conformer | Dihedral Angle (H-N-C3-C2) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche 1 | ~60° | 1.2 |

| Gauche 2 | ~-60° | 1.5 |

| Eclipsed 1 | ~0° | 4.5 |

| Eclipsed 2 | ~120° | 5.0 |

| This is a representative interactive data table based on general principles of conformational analysis for similar molecules. Specific computational data for this compound from dedicated studies would be required for precise values. |

Transition State Characterization and Reaction Pathway Prediction

A cornerstone of computational chemistry in mechanistic studies is the ability to locate and characterize transition states. For the stereoselective synthesis of this compound, identifying the transition state structures for the key stereodetermining steps provides invaluable information about the origins of enantioselectivity.

Quantum chemical calculations can elucidate the geometry of the transition state, including the bond lengths and angles of the forming and breaking bonds. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of the competing pathways leading to the (S) and (R) enantiomers, the enantioselectivity of a reaction can be predicted. These predictions can then be used to rationally design more selective catalysts.

For instance, in the asymmetric hydrogenation of ethyl 3-aminocrotonate, computational models can detail the interactions between the substrate and the chiral ligands of the metal catalyst in the transition state. These models can reveal the specific steric and electronic interactions that stabilize the transition state leading to the (S)-product over the one leading to the (R)-product.

Substrate-Enzyme Interaction Modeling in Biocatalysis

Biocatalysis offers a highly efficient and stereoselective route to this compound. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding the intricate interactions between the substrate and the enzyme's active site.

Molecular docking studies can predict the preferred binding orientation of a substrate, such as ethyl acetoacetate or ethyl 3-aminocrotonate, within the active site of an enzyme, like a reductase or a transaminase. These models highlight key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the substrate and the amino acid residues of the enzyme.

Molecular dynamics simulations provide a dynamic picture of the enzyme-substrate complex over time. These simulations can reveal how the flexibility of both the enzyme and the substrate influences the binding process and the subsequent catalytic reaction. MD simulations can also be used to study the pathway of the substrate into and out of the active site and to identify conformational changes in the enzyme that are necessary for catalysis. This detailed understanding of substrate-enzyme interactions is crucial for enzyme engineering efforts aimed at improving catalytic efficiency and stereoselectivity.

Structure-Reactivity Relationships and Stereochemical Control

The stereochemical outcome of reactions leading to this compound is a direct consequence of the interplay between the structure of the reactants, catalysts, and the reaction conditions. Understanding these structure-reactivity relationships is paramount for achieving high levels of stereochemical control.

In catalyst-controlled reactions, the structure of the chiral ligand is the primary determinant of stereoselectivity. Small changes in the steric bulk or electronic properties of the ligand can have a profound impact on the enantiomeric excess of the product. Computational studies can help to rationalize these effects by modeling how ligand modifications alter the geometry and energy of the diastereomeric transition states.

In substrate-controlled reactions, the inherent chirality of the starting material directs the stereochemical course of the reaction. For example, in the conversion of a chiral β-hydroxy ester to a β-amino ester, the stereochemistry of the starting alcohol dictates the stereochemistry of the final product, assuming a stereospecific reaction mechanism.

The reaction conditions, including solvent, temperature, and pressure, can also influence stereoselectivity. Solvents can affect the stability of intermediates and transition states through solvation effects. Temperature can impact the relative rates of competing reaction pathways. Computational models can incorporate these environmental effects to provide a more accurate prediction of reaction outcomes. By systematically studying these structure-reactivity relationships, chemists can develop robust and highly selective methods for the synthesis of this compound and other chiral molecules.

Advanced Analytical Methodologies for Research and Characterization of Ethyl 3s 3 Aminobutanoate

Chromatographic Techniques for Enantiopurity Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for determining the enantiomeric purity or enantiomeric excess (ee) of chiral molecules like Ethyl (3S)-3-aminobutanoate. phenomenex.com This method allows for the physical separation of the (S) and (R) enantiomers, enabling their accurate quantification.

The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® and Chiralcel® series), are frequently effective for resolving chiral amines and amino acid derivatives. yakhak.org For β-amino esters, these CSPs can offer the necessary stereochemical recognition through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects. yakhak.org

A typical analytical approach involves screening various CSPs and mobile phase compositions to achieve optimal resolution. Normal-phase or reversed-phase modes can be employed. rsc.org For instance, a mobile phase consisting of a hexane/isopropanol mixture is common in normal-phase chromatography for this class of compounds. yakhak.org The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers detected, typically by a UV detector. In some cases, derivatization of the amino group with a chiral or UV-active agent can enhance separation and detection sensitivity. google.com

Table 1: Illustrative Chiral HPLC Method Parameters for Amino Ester Separation

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose Phenylcarbamates) | Provides a chiral environment for enantiomeric recognition. yakhak.org |

| Mobile Phase | Hexane/Isopropanol or CO₂/Methanol | Elutes the compound; the ratio is optimized for resolution. rsc.org |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detection | UV (e.g., 210-254 nm) | Quantifies the amount of each enantiomer as it elutes. |

| Column Temperature | 25 - 40 °C | Affects the efficiency and selectivity of the separation. |

This table represents typical starting conditions for method development and may require optimization for this compound.

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized this compound.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum for this compound would show distinct signals for the ethyl ester protons (a quartet for the -OCH₂- and a triplet for the -CH₃), the methyl group protons adjacent to the chiral center (a doublet), the methine proton at the chiral center (-CH(NH₂)-), and the diastereotopic methylene (B1212753) protons (-CH₂-COOEt). The coupling constants (J-values) between these protons confirm their connectivity.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, separate resonances are expected for the carbonyl carbon, the two carbons of the ethyl group, the chiral methine carbon, the methylene carbon, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom. rsc.org

While standard NMR confirms the constitution, advanced NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives, can be used to determine enantiomeric purity, though HPLC is generally the preferred method for this specific task. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Splitting Pattern | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -COOCH₂CH₃ | ~4.1 | Quartet (q) | ~60 |

| -COOCH₂CH₃ | ~1.2 | Triplet (t) | ~14 |

| -CH(NH₂)CH₃ | ~1.1 | Doublet (d) | ~20 |

| -CH(NH₂)CH₃ | ~3.4 | Multiplet (m) | ~45 |

| -CH₂COO- | ~2.4 | Doublet of doublets (dd) | ~42 |

| -C=O | N/A | N/A | ~172 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. orgchemboulder.com For this compound (MW: 131.17 g/mol ), electron ionization (EI) would typically be used.

The molecular ion peak (M⁺) would be observed at an m/z of 131. As an amine, this compound follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Key fragmentation pathways for this molecule would include:

Alpha-cleavage: The bond between the chiral carbon (C3) and the adjacent methyl group can break, but more significantly, the bond between C3 and C2 is prone to cleavage due to the stabilization of the resulting cation by the nitrogen atom. This would lead to a prominent fragment ion.

Ester Fragmentation: Cleavage of bonds adjacent to the carbonyl group is common for esters. libretexts.org This can result in the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give an acylium ion, or the loss of the entire ethoxycarbonyl group. A McLafferty rearrangement is also possible if a gamma-hydrogen is available, though it is less direct in this structure.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Ethyl 3-aminobutanoate

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 131 | [CH₃CH(NH₂)CH₂COOCH₂CH₃]⁺ | Molecular Ion (M⁺) |

| 116 | [M - CH₃]⁺ | Loss of a methyl radical |

| 88 | [CH₂(NH₂)CH₂CO]⁺ or [CH₃CH(NH₂)CH₂]⁺ | Alpha-cleavage or loss of ethoxy radical |

| 86 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical from ester |

| 44 | [CH₃CH=NH₂]⁺ | Alpha-cleavage at the C2-C3 bond |

Optical Rotation and Circular Dichroism for Chiral Characterization

As a chiral molecule, this compound interacts with plane-polarized light. Optical rotation and circular dichroism are chiroptical techniques that measure this interaction, providing essential information about the molecule's stereochemistry.

Optical Rotation: This technique measures the angle to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, a non-zero specific rotation value would be expected. Its enantiomer, Ethyl (3R)-3-aminobutanoate, would exhibit a specific rotation of equal magnitude but opposite sign. sigmaaldrich.com This measurement is a crucial quality control parameter to confirm the identity and enantiomeric integrity of the bulk material.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net A CD spectrum plots this difference as a function of wavelength. Chiral chromophores or achiral chromophores perturbed by a chiral center will produce a CD signal, known as a Cotton effect. mdpi.com For this compound, the carbonyl group of the ester serves as a chromophore. Its interaction with the chiral center at C3 would produce a characteristic CD spectrum. The sign and intensity of the Cotton effects are directly related to the absolute configuration of the stereocenter. mdpi.com By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations, the (S) configuration can be unambiguously confirmed. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl (3R)-3-aminobutanoate |

| 3-aminobutanol |

| Ethyl 3-hydroxybutanoate |

Emerging Research Directions and Future Prospects for Ethyl 3s 3 Aminobutanoate

Integration into Multi-Enzymatic and Chemoenzymatic Cascades

The synthesis of enantiomerically pure compounds like Ethyl (3S)-3-aminobutanoate is a significant challenge. Multi-enzymatic and chemoenzymatic cascades, which combine multiple reaction steps in a single pot, are gaining prominence as a highly efficient strategy. rug.nl These one-pot processes leverage the high selectivity of biocatalysts and the productivity of chemical catalysts, reducing the need for intermediate purification steps, minimizing solvent use, and decreasing waste. rug.nlresearchgate.net

A notable chemoenzymatic approach has been developed for the synthesis of the parent acid, (S)-3-aminobutanoic acid, which can be subsequently esterified. This process involves an initial chemical step, the aza-Michael addition, followed by an enzymatic kinetic resolution using the lipase (B570770) from Candida antarctica (CALB). researchgate.netrsc.org This sequence allows for the production of the desired (S)-enantiomer with very high stereochemical purity. researchgate.net

Key Features of a Chemoenzymatic Cascade for (S)-3-aminobutanoic Acid Production

| Feature | Description | Reference |

| Initial Reaction | Aza-Michael addition using prochiral starting materials. | researchgate.netrsc.org |

| Key Biocatalyst | Candida antarctica lipase B (CALB) for enzymatic resolution. | researchgate.netrsc.org |

| Process Type | Solvent-free, one-pot process for the core resolution step. | researchgate.net |

| Enantiomeric Excess | Achieves excellent enantiomeric excess (ee) of 99%. | researchgate.netrsc.org |

| Overall Yield | The multi-step process results in an overall yield of 28%. | researchgate.netrsc.org |

| Sustainability Metric | An E-factor (environmental factor) of 41 was calculated for the overall process. | rsc.org |

These cascade reactions represent a significant step towards greener and more atom-economical synthetic routes. researchgate.net Future research will likely focus on discovering or engineering enzymes with improved stability and activity under process conditions and integrating them into even more complex and efficient one-pot sequences.

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The development of novel catalysts is at the heart of improving the synthesis of this compound. The focus is on enhancing stereoselectivity while adhering to the principles of green chemistry.

Biocatalysis, using enzymes such as lipases and transaminases, is a key area of development. rsc.org Enzymes operate under mild conditions (temperature and pH) in aqueous media and offer unparalleled chemo-, regio-, and stereoselectivity. researchgate.net For instance, engineered aspartase mutants have been successfully used to produce (R)-3-aminobutyric acid from crotonic acid with high efficiency, demonstrating the power of rational enzyme design to create catalysts for specific, non-natural transformations. mdpi.com Similar protein engineering strategies could be applied to develop enzymes for the direct asymmetric synthesis of the (3S)-enantiomer.

On the chemical catalysis front, research into asymmetric hydrogenation and amination reactions using chiral metal complexes continues to be important. However, the trend is shifting towards more sustainable catalytic systems. This includes the use of earth-abundant metal catalysts and developing heterogeneous catalysts that can be easily recovered and reused, thereby reducing waste and production costs. The goal is to create processes that are not only selective but also economically and environmentally viable on an industrial scale. upgris.ac.id

Expansion of Synthetic Applications in New Chemical Space

This compound is a chiral building block, meaning it can be used to introduce a specific stereocenter into a larger, more complex molecule. Its primary value lies in its application in drug discovery and development, where specific stereoisomers of a drug often determine its efficacy and safety.

The expansion of its applications involves exploring "new chemical space"—the vast number of possible molecules that have not yet been synthesized or studied. 99andbeyond.comnih.gov By incorporating the chiral fragment from this compound into novel molecular scaffolds, chemists can generate libraries of new compounds for biological screening. youtube.com This exploration is crucial for finding new drug candidates with novel mechanisms of action.

For example, β-amino acids and their derivatives are key components in the synthesis of:

Peptidomimetics: Molecules that mimic the structure and function of peptides but with improved stability and bioavailability.

Carbapenems and other β-lactam antibiotics: Important classes of antibacterial agents.

Antiretroviral drugs: As demonstrated by the use of the related (R)-3-aminobutyric acid in the synthesis of dolutegravir. mdpi.com

As computational tools and high-throughput screening methods become more powerful, the ability to design and synthesize novel molecules from building blocks like this compound will accelerate the discovery of new medicines and functional materials. 99andbeyond.com

Industrial Scale-Up Considerations and Academic Research Challenges

Translating a laboratory synthesis into a large-scale industrial process presents significant challenges. For this compound, these include ensuring the cost-effectiveness of starting materials and catalysts, optimizing reaction conditions for large reactors, and developing efficient downstream purification processes. rsc.org

A major consideration is the cost and reusability of the catalyst, especially when using expensive enzymes or precious metal catalysts. Immobilizing enzymes on solid supports is one strategy to improve their stability and facilitate recovery and reuse. For any process, a thorough economic analysis is required to compare the cost of production with existing methods and market prices. mdpi.com

Comparison of Laboratory vs. Industrial Production Costs for (R)-3-aminobutyric Acid

| Metric | Laboratory Scale | Industrial Scale-Up |

| Substrate Source | Reagents | Industrial Materials |

| Production Cost | ¥479.76 / kg | ¥116.21 / kg |

| Yield | 287.6 g/L | 284 g/L |

| Productivity | 96% | 95% |

This data is for the enantiomeric acid, (R)-3-aminobutyric acid, but illustrates the economic considerations and efficiencies gained in scaling up a biocatalytic process. mdpi.com

Academic research continues to face challenges that, once solved, could facilitate industrial adoption. Key research questions include:

Broadening the Substrate Scope: Can novel enzymes be developed to produce a wider range of β-amino esters with different substitution patterns?

Improving Process Integration: How can the enzymatic or chemoenzymatic steps be better integrated with upstream and downstream processing to create a seamless, continuous manufacturing process?

Eliminating Protecting Groups: Many current syntheses require the use of protecting groups, which adds steps and creates waste. Developing direct, protecting-group-free methods remains a significant goal. researchgate.netrsc.org

Enhancing Catalyst Performance: There is a continuous need for more robust, active, and stable catalysts that can withstand the rigors of industrial production.

Addressing these challenges through continued research and development will be crucial for realizing the full potential of this compound as a key chiral intermediate in the chemical industry.

Q & A

Basic Question: What synthetic methodologies are recommended for enantioselective synthesis of Ethyl (3S)-3-aminobutanoate?

Answer:

Enantioselective synthesis can be achieved via enzymatic resolution or asymmetric catalysis. For example, enzymatic reduction of ethyl 3-ketobutanoate precursors using ketoreductases (e.g., from Lactobacillus spp.) can yield the (S)-enantiomer with high stereoselectivity (>95% ee). Alternatively, chiral auxiliaries like Evans oxazolidinones can direct stereochemistry during alkylation steps . Post-synthetic purification via recrystallization or chiral HPLC (e.g., using a Chiralpak® AD-H column) ensures enantiomeric purity. Critical parameters include reaction temperature (optimized at 25–30°C) and solvent polarity (e.g., THF/water mixtures) to stabilize intermediates .

Advanced Question: How can researchers resolve contradictions in NMR and MS data for this compound derivatives?

Answer:

Contradictions often arise from tautomerism, residual solvents, or isotopic interference. For example, in (S)-3-(2-bromoacetylamino)propionic acid ethyl ester derivatives, unexpected m/z peaks in MS may result from bromine isotope patterns (≈1:1 ratio for ⁷⁹Br/⁸¹Br). Cross-validate using high-resolution MS (HRMS) and deuterated solvents (e.g., DMSO-d₆) to suppress proton exchange artifacts in NMR. For ambiguous stereochemistry, employ NOESY or ROESY to confirm spatial proximity of protons .

Basic Question: What analytical techniques are optimal for characterizing this compound’s enantiomeric purity?

Answer:

Chiral HPLC (e.g., using cellulose-based columns) and polarimetry are standard. For HPLC, mobile phases like hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid enhance separation. Polarimetric analysis at 589 nm (sodium D-line) provides specific rotation values, which should align with literature data (e.g., [α]²⁵D = +12.5° for the (S)-enantiomer). Circular dichroism (CD) spectroscopy can further confirm absolute configuration .

Advanced Question: How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

Answer:

The electron-withdrawing ester group activates the carbonyl toward nucleophilic attack, while the adjacent (S)-configured amino group introduces steric hindrance. Computational studies (DFT at B3LYP/6-31G*) reveal that the amine’s spatial orientation directs nucleophiles (e.g., Grignard reagents) to the Re face, favoring retention of stereochemistry. Kinetic experiments (e.g., monitoring by ¹H NMR) show a 15% decrease in reaction rate compared to non-chiral analogs due to steric bulk .

Basic Question: What safety protocols are critical when handling this compound hydrochloride?

Answer:

Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation. Hydrochloride salts may release HCl vapors under heat; neutralize spills with sodium bicarbonate. Store at +5°C in airtight containers to prevent hygroscopic degradation. Refer to SDS data for emergency measures (e.g., eye irrigation with 0.9% saline) .

Advanced Question: How can water exchange kinetics in Eu³⁺ complexes of this compound derivatives be quantified?

Answer:

Use variable-temperature ¹⁷O NMR or luminescence decay to measure water residence time (τM). For Eu³⁺ complexes, the Omega plot method correlates longitudinal relaxation rates (1/T₁) with magnetic field strength (B₀) to calculate exchange rates (kex = 1/τM). Typical τM values for aminobutanoate ligands range 50–200 μs, influenced by ligand denticity and solution pH .

Basic Question: What thermodynamic parameters are essential for optimizing this compound’s solubility?

Answer:

McGowan’s characteristic volume (VX) and Hansen solubility parameters (δD, δP, δH) predict miscibility. For this compound, δD ≈ 18.1 MPa¹/², δP ≈ 6.3 MPa¹/², and δH ≈ 10.2 MPa¹/² suggest compatibility with polar aprotic solvents (e.g., DMF). Experimentally, determine solubility via gravimetric analysis in saturated solutions at 25°C .

Advanced Question: How do non-covalent interactions (e.g., H-bonding) affect the crystallinity of this compound salts?

Answer:

X-ray crystallography reveals that hydrochloride salts form layered lattices via N–H···Cl⁻ (2.98 Å) and O–H···O=C (2.65 Å) interactions. Hirshfeld surface analysis quantifies intermolecular contacts: >30% contribution from H-bonding. Differential scanning calorimetry (DSC) shows melting points (Tm) increase by 20–30°C compared to free bases due to lattice stabilization .

Basic Question: What chromatographic methods validate the absence of diastereomeric impurities in this compound?

Answer:

Reverse-phase HPLC (C18 column, 0.1% HCOOH in water/acetonitrile) separates diastereomers by hydrophobicity. Validate using spiked samples with (3R)-isomers; resolution (Rs) should exceed 1.5. GC-MS with chiral cyclodextrin columns (e.g., β-DEX™ 120) provides complementary data, detecting impurities at <0.1% .

Advanced Question: How can researchers model the pressure dependence of this compound’s viscosity for bioreactor scaling?

Answer:

Apply the Arrhenius-Eyring equation:

where is the activation volume (≈25 cm³/mol for ethyl esters). Use a falling-ball viscometer at 10–50 MPa and 25–40°C to empirically determine and . Data from high-pressure rheometers correlate with molecular dynamics simulations (OPLS-AA force field) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.